2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c1-10-8-14(23-26-10)19-15(24)9-27-16-7-6-13(21-22-16)20-17(25)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFOHVOAEKGEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzamide moiety, a pyridazine ring, and an isoxazole group, which are associated with various biological activities. This article discusses the biological activity of this compound, focusing on its potential as a kinase inhibitor, antimicrobial agent, and its implications in cancer therapy.
Molecular Structure and Characteristics
The molecular formula of this compound is C17H14FN5O3S, with a molecular weight of approximately 387.39 g/mol. The presence of fluorine, nitrogen heterocycles, and sulfur in its structure suggests diverse reactivity and biological interactions.
1. Kinase Inhibition Potential
The benzamide group in the compound is a recognized pharmacophore for kinase inhibitors. Kinases play critical roles in cell signaling pathways related to cell growth and proliferation. Preliminary studies suggest that this compound may exhibit inhibitory activity against specific kinases involved in cancer progression and inflammatory diseases. Further research is required to elucidate its selectivity and potency against particular kinase targets.
2. Antimicrobial Properties
The structural components of this compound, particularly the pyridazinyl and isoxazolyl moieties, are often found in bioactive compounds with antimicrobial properties. Investigations into the antibacterial, antifungal, and antiviral activities of similar compounds suggest that this compound could possess significant antimicrobial effects. The exploration of its efficacy against various pathogens could lead to the development of new antimicrobial agents.
3. Cancer Therapeutics
Given the structural similarities to other known anticancer agents, this compound may serve as a lead compound for cancer treatment. Research on related compounds has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and modulation of cell signaling pathways .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in pharmaceutical and synthetic chemistry literature. Key comparisons include:
Key Observations :
- Core Heterocycle: The pyridazine core in the target compound differs from pyrimidinone (e.g., 2d, 2e) or pyridine (e.g., Compound 20) scaffolds. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidinones, which are more common in nucleotide analogs .
- Substituent Effects : The 2-fluoro group on the benzamide moiety likely improves metabolic stability compared to nitro or methoxy groups in analogs like 2d and 2e. Fluorine’s electronegativity may also influence π-stacking interactions in biological targets .
- Thioether Linker : The thioethyl linkage is conserved across many analogs (e.g., Compounds 20, 45), suggesting its role in maintaining conformational flexibility and solubility. However, the 5-methylisoxazole substituent in the target compound may confer selectivity toward specific kinases or viral proteases, as seen in related isoxazole derivatives .
Physicochemical Properties
- Melting Points: Pyrimidinone analogs (2d, 2e) exhibit high melting points (>210°C), likely due to strong intermolecular hydrogen bonding.
- Synthetic Yield: Yields for pyrimidinone derivatives (~80–84%) suggest efficient synthetic routes. The target compound’s synthesis may require optimization due to the pyridazine ring’s lower nucleophilicity compared to pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
